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Compound of Interest

Compound Name: (R)-INCB054329

Cat. No.: B608088

An Objective Analysis of Pemigatinib's Performance Across Cholangiocarcinoma, Urothelial
Carcinoma, and Myeloid/Lymphoid Neoplasms

Introduction

Pemigatinib, a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR)
family of proteins, has emerged as a significant targeted therapy for cancers harboring FGFR
genetic alterations. This guide provides a comprehensive comparison of the efficacy of
pemigatinib (also known as INCB054828) across three distinct cancer types:
cholangiocarcinoma (CCA), urothelial carcinoma (UC), and myeloid/lymphoid neoplasms
(MLNs). The information presented is intended for researchers, scientists, and drug
development professionals to facilitate an objective understanding of the drug's performance,
supported by experimental data from key clinical trials.

It is important to distinguish Pemigatinib (INCB054828), an FGFR inhibitor, from INCB054329,
a preclinical Bromodomain and Extra-Terminal (BET) inhibitor. While both were developed by
Incyte, their mechanisms of action and clinical development statuses are distinct. This guide
focuses exclusively on the clinical data available for Pemigatinib.

Mechanism of Action: Targeting the FGFR Signaling
Pathway
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Pemigatinib functions as a kinase inhibitor targeting FGFR1, FGFR2, and FGFR3.[1] In healthy
cells, FGFRs play a crucial role in cell proliferation, differentiation, and survival.[2] However, in
certain cancers, genetic alterations such as fusions, rearrangements, and amplifications can
lead to constitutive activation of FGFR signaling, driving tumor growth.[2][3] Pemigatinib
competitively binds to the ATP-binding site of these receptors, preventing their phosphorylation
and subsequent activation of downstream signaling pathways like RAS/MAPK and PI3K/AKT.
[1][2] This inhibition ultimately leads to decreased tumor cell proliferation and survival.[4]
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Figure 1: Pemigatinib's Mechanism of Action in the FGFR Signaling Pathway.

Comparative Efficacy Data

The clinical efficacy of pemigatinib has been evaluated in a series of "FIGHT" clinical trials. The
following tables summarize the key efficacy data from these studies across
cholangiocarcinoma, urothelial carcinoma, and myeloid/lymphoid neoplasms.

Table 1: Efficacy of Pemigatinib in Cholangiocarcinoma
(FIGHT-202 Trial)

Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with
FGFR2 fusion or rearrangement.

Patients with FGFR2

Efficacy Endpoint .
Fusion/Rearrangement (n=107)

Objective Response Rate (ORR) 36% (95% CI: 27%-45%)[5]
Complete Response (CR) 2.8%[5]
Partial Response (PR) 33%[6]

D Control Rate (DCR) Not explicitly reported, but stable disease was a
isease Control Rate
best response in 44.7% of an initial cohort[7]

Median Duration of Response (DOR) 9.1 months (95% ClI: 6.0-14.5)[6][8]
Median Progression-Free Survival (PFS) 7.0 months (95% CI: 6.1-10.5)[9]
Median Overall Survival (OS) 17.5 months (95% CI: 14.4-22.9)[9]

Cl: Confidence Interval

Table 2: Efficacy of Pemigatinib in Urothelial Carcinoma
(FIGHT-201 Trial)

Previously treated, unresectable or metastatic urothelial carcinoma with FGFR3 mutations or
fusions/rearrangements.
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. . Cohort A - Continuous Cohort A - Intermittent
Efficacy Endpoint . .
Dosing (n=101) Dosing (n=103)
Objective Response Rate 17.8% (95% CI: 10.9%-26.7%)  23.3% (95% CI: 15.5%-32.7%)
(ORR) [10] [10]

Median Duration of Response 6.2 months (95% CI: 4.1-8.3) 6.2 months (95% CI: 4.6-8.0)

(DOR) [10] [10]
Median Progression-Free 4.0 months (95% CI: 3.5-4.2) 4.3 months (95% CI: 3.9-6.1)
Survival (PFS) [10] [10]

6.8 months (95% CI: 5.3-9.1) 8.9 months (95% CI: 7.5-15.2)

Median Overall Survival (OS)
[10] [10]

Cl: Confidence Interval

Table 3: Efficacy of Pemigatinib in Myeloid/Lymphoid
Neoplasms (FIGHT-203 Trial)

Relapsed or refractory myeloid/lymphoid neoplasms with FGFR1 rearrangement.

Efficacy Endpoint Efficacy Evaluable Patients (n=28)

Complete Response (CR) Rate

Chronic Phase in Marrow + EMD (n=18) 78% (95% CI: 52%-94%)[11]
Blast Phase in Marrow + EMD (n=4) 50% (2 patients)[11]
EMD Only (n=3) 33% (1 patient)[11]

Complete Cytogenetic Response (CCyR) Rate 79% (95% CI: 59%-92%)[11]

Median Time to CR 104 days (range: 44-435)[11]

Median Duration of CR Not Reached[11]

Cl: Confidence Interval, EMD: Extramedullary Disease

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/37956738/
https://pubmed.ncbi.nlm.nih.gov/37956738/
https://pubmed.ncbi.nlm.nih.gov/37956738/
https://pubmed.ncbi.nlm.nih.gov/37956738/
https://pubmed.ncbi.nlm.nih.gov/37956738/
https://pubmed.ncbi.nlm.nih.gov/37956738/
https://pubmed.ncbi.nlm.nih.gov/37956738/
https://pubmed.ncbi.nlm.nih.gov/37956738/
https://ecancer.org/en/news/22180-fda-approves-pemigatinib-for-relapsed-or-refractory-myeloid-lymphoid-neoplasms-with-fgfr1-rearrangement
https://ecancer.org/en/news/22180-fda-approves-pemigatinib-for-relapsed-or-refractory-myeloid-lymphoid-neoplasms-with-fgfr1-rearrangement
https://ecancer.org/en/news/22180-fda-approves-pemigatinib-for-relapsed-or-refractory-myeloid-lymphoid-neoplasms-with-fgfr1-rearrangement
https://ecancer.org/en/news/22180-fda-approves-pemigatinib-for-relapsed-or-refractory-myeloid-lymphoid-neoplasms-with-fgfr1-rearrangement
https://ecancer.org/en/news/22180-fda-approves-pemigatinib-for-relapsed-or-refractory-myeloid-lymphoid-neoplasms-with-fgfr1-rearrangement
https://ecancer.org/en/news/22180-fda-approves-pemigatinib-for-relapsed-or-refractory-myeloid-lymphoid-neoplasms-with-fgfr1-rearrangement
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608088?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Experimental Protocols

The following sections detail the methodologies of the key clinical trials cited in this guide.
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Figure 2: Generalized Workflow of the Pemigatinib "FIGHT" Clinical Trials.
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FIGHT-202: Cholangiocarcinoma

Study Design: A multicenter, open-label, single-arm, phase 2 study (NCT02924376).[9]

Patient Population: Patients aged 18 years or older with previously treated,
advanced/metastatic cholangiocarcinoma.[9] Patients were enrolled into one of three cohorts
based on their FGF/FGFR status: Cohort A (FGFR2 fusions or rearrangements), Cohort B
(other FGF/FGFR alterations), or Cohort C (no FGF/FGFR alterations).[9]

Intervention: Patients received 13.5 mg of pemigatinib orally once daily for 14 consecutive
days, followed by a 7-day break, in 21-day cycles.[5][9] Treatment continued until disease
progression or unacceptable toxicity.[9]

Primary Endpoint: The primary endpoint was the objective response rate (ORR) in Cohort A,
as assessed by an independent review committee using RECIST v1.1 criteria.[9]

Secondary Endpoints: Secondary endpoints included ORR in Cohorts B and C, duration of
response (DOR), disease control rate (DCR), progression-free survival (PFS), overall
survival (OS), and safety.[12]

FIGHT-201: Urothelial Carcinoma

Study Design: An open-label, single-arm, phase 2 multicenter study (NCT02872714).[10][13]

Patient Population: Patients aged 18 years or older with previously treated, unresectable or
metastatic urothelial carcinoma harboring FGFR3 mutations or fusions/rearrangements
(Cohort A) or other FGF/FGFR alterations (Cohort B).[10]

Intervention: Patients in Cohort A received pemigatinib 13.5 mg once daily, either
continuously or intermittently (2 weeks on, 1 week off), until disease progression or
unacceptable toxicity.[10]

Primary Endpoint: The primary endpoint was the centrally confirmed objective response rate
(ORR) as per RECIST v1.1 in the continuous dosing cohort (A-CD).[10]

Secondary Endpoints: Secondary endpoints included ORR in the intermittent dosing cohort
(A-ID) and Cohort B, duration of response (DOR), progression-free survival (PFS), overall
survival (OS), and safety.[10]

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/38838500/
https://pubmed.ncbi.nlm.nih.gov/38838500/
https://pubmed.ncbi.nlm.nih.gov/38838500/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9991984/
https://pubmed.ncbi.nlm.nih.gov/38838500/
https://pubmed.ncbi.nlm.nih.gov/38838500/
https://pubmed.ncbi.nlm.nih.gov/38838500/
https://www.gioncologynow.com/post/fight-202-analyzing-the-effects-of-pemigatinib-in-patients-with-cholangiocarcinoma
https://pubmed.ncbi.nlm.nih.gov/37956738/
https://bcan.org/clinicaltrials/a-study-to-evaluate-the-efficacy-and-safety-of-pemigatinib-incb054828-in-subjects-with-urothelial-carcinoma-fight-201/
https://pubmed.ncbi.nlm.nih.gov/37956738/
https://pubmed.ncbi.nlm.nih.gov/37956738/
https://pubmed.ncbi.nlm.nih.gov/37956738/
https://pubmed.ncbi.nlm.nih.gov/37956738/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608088?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

FIGHT-203: Myeloid/Lymphoid Neoplasms

o Study Design: A multicenter, open-label, single-arm, phase 2 trial (NCT03011372).[11]

» Patient Population: Adult patients with relapsed or refractory myeloid/lymphoid neoplasms
with a documented FGFR1 rearrangement.[11] Eligible patients were either not candidates
for or had relapsed after allogeneic hematopoietic stem cell transplantation (allo-HSCT) or
other disease-modifying therapies.[11]

 Intervention: Pemigatinib was administered orally at a dose of 13.5 mg once daily. The
dosing schedule was initially intermittent (2 weeks on, 1 week off) and later amended to a
continuous schedule.[14][15] Treatment continued until disease progression, unacceptable
toxicity, or until patients could receive allo-HSCT.[11]

e Primary Endpoint: The primary endpoint was the complete response (CR) rate, established
based on response criteria relevant to the morphologic disease type.[11][14]

e Secondary Endpoints: Secondary endpoints included complete cytogenetic response
(CCyR) rate, duration of CR, and safety.[14]

Conclusion

Pemigatinib has demonstrated significant clinical activity in patients with advanced
malignancies harboring specific FGFR alterations. The efficacy varies across different cancer
types, with particularly high response rates observed in myeloid/lymphoid neoplasms with
FGFR1 rearrangements and durable responses in cholangiocarcinoma with FGFR2 fusions or
rearrangements. In urothelial carcinoma with FGFRS3 alterations, the response rates were more
modest. These findings underscore the importance of molecular profiling to identify patients
most likely to benefit from this targeted therapy. The data presented in this guide provide a
foundation for further research and clinical development aimed at optimizing the use of
pemigatinib and other FGFR inhibitors in oncology.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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